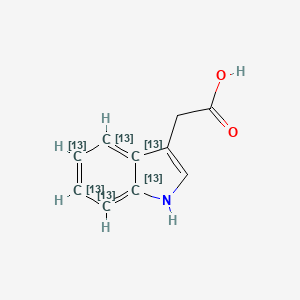
2-(1H-indol-3-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1H-indol-3-yl)acetic acid is a monocarboxylic acid where one of the methyl hydrogens in acetic acid is replaced by a 1H-indol-3-yl group . This compound is a derivative of indole and is known for its role as a plant hormone, specifically an auxin, which regulates various aspects of plant growth and development .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-3-yl)acetic acid can be achieved through several methods. One common approach involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole ring . Another method involves the cyclization of o-nitrostyrenes using aqueous titanium(III) chloride solution at ambient temperature, resulting in the formation of indoles .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and solvent choice, are crucial in maximizing the efficiency of the production process .
化学反应分析
Types of Reactions
2-(1H-indol-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the indole ring or the acetic acid moiety.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic reagents like halogens or nitro compounds are often used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-3-carboxylic acid, while substitution reactions can introduce various functional groups onto the indole ring .
科学研究应用
2-(1H-indol-3-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various indole derivatives.
Industry: It is used in the production of plant growth regulators and other agricultural chemicals.
作用机制
The mechanism of action of 2-(1H-indol-3-yl)acetic acid involves its role as an auxin, a class of plant hormones. It regulates plant growth by promoting cell elongation and division. The compound binds to specific receptors in plant cells, triggering a cascade of molecular events that lead to changes in gene expression and cellular processes .
相似化合物的比较
Similar Compounds
Indole-3-acetic acid: Another auxin with similar functions in plant growth regulation.
Indole-3-butyric acid: A synthetic auxin used in plant propagation.
Naphthaleneacetic acid: Another synthetic auxin used as a plant growth regulator.
Uniqueness
2-(1H-indol-3-yl)acetic acid is unique due to its specific structure and its role as a naturally occurring auxin. Its ability to regulate various aspects of plant growth and development makes it a valuable compound in both research and industrial applications .
属性
分子式 |
C10H9NO2 |
|---|---|
分子量 |
181.14 g/mol |
IUPAC 名称 |
2-(1H-indol-3-yl)acetic acid |
InChI |
InChI=1S/C10H9NO2/c12-10(13)5-7-6-11-9-4-2-1-3-8(7)9/h1-4,6,11H,5H2,(H,12,13)/i1+1,2+1,3+1,4+1,8+1,9+1 |
InChI 键 |
SEOVTRFCIGRIMH-MROVPUMUSA-N |
手性 SMILES |
C1=C([13C]2=[13CH][13CH]=[13CH][13CH]=[13C]2N1)CC(=O)O |
规范 SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















